![molecular formula C8H10N4 B592667 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1605-78-3](/img/structure/B592667.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the empirical formula C8H10N4 . It has a molecular weight of 162.19 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, which includes “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine”, can be achieved by the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole and its derivatives .
Molecular Structure Analysis
The molecular structure of “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is represented by the SMILES string NC1=NN2C(N=C(C)C=C2C)=C1
. The InChI key for this compound is JTTOBYJUZIFSFJ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a solid compound . It has a molecular weight of 162.19 .
Scientific Research Applications
Regioselective Synthesis : A regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines was developed, utilizing ultrasound irradiation and KHSO4 in aqueous media. This method is significant for the efficient synthesis of such compounds (Kaping, Helissey, & Vishwakarma, 2020).
Serotonin Receptor Antagonists : Various 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as serotonin 5-HT6 receptor antagonists. The structure-activity relationship of these compounds was analyzed, leading to the identification of potent antagonists (Ivachtchenko et al., 2011).
Antimicrobial Properties : The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines showed that some compounds exhibit pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety was crucial for this activity (Sirakanyan et al., 2021).
F-alkyl Nitrogen Fused Heterocycles : A study reported the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines substituted with a long linear perfluoroalkyl chain, demonstrating a method to create F-alkyl nitrogen fused heterocycles (Fabron, Pastor, & Cambon, 1991).
Inhibitors of Mycobacterial ATP Synthase : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis. The study also discusses the structure-activity relationships of these compounds (Sutherland et al., 2022).
Crystallographic Analysis : The crystallographic and computational analysis of the supramolecular structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provided insights into the hydrogen bonding and π–π stacking interactions in these compounds (Borbulevych, 2010).
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. This research indicates the potential use of these compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Antianxiety Agents : Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as antianxiety agents, indicating a potential application in the treatment of anxiety disorders (Kirkpatrick et al., 1977).
Anti-inflammatory Agents : Novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines were designed as COX-2 inhibitors and synthesized. These compounds showed potent anti-inflammatory activity in vivo (Aggarwal et al., 2015).
Anticancer Activity : New pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their antitumor activity. Several compounds displayed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Safety and Hazards
The safety data sheet for “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It has been suggested that this compound could potentially target tumor-associated macrophages (tams) within the mitochondria .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOBYJUZIFSFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650873 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
CAS RN |
1605-78-3 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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